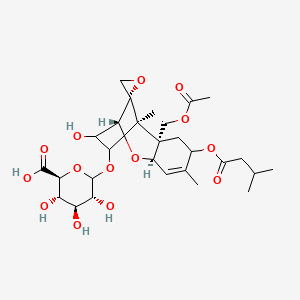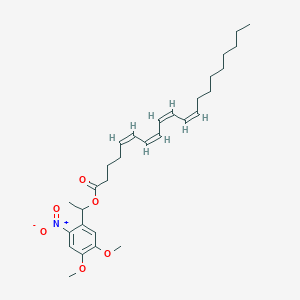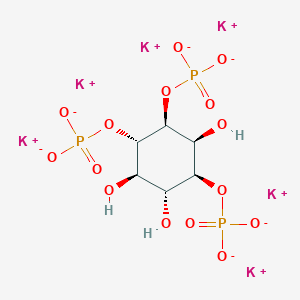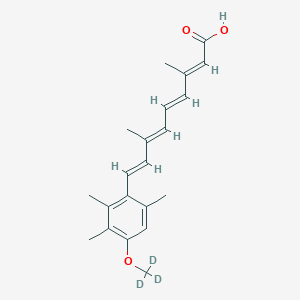![molecular formula C22H30MnN4O14P2 B1146097 4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+) CAS No. 155319-91-8](/img/structure/B1146097.png)
4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mangafodipir is a compound used as a contrast agent in magnetic resonance imaging (MRI) of the liver and pancreas. It consists of paramagnetic manganese (II) ions combined with the chelating agent dipyridoxyl diphosphate. This combination enhances the contrast in MRI scans by making normal tissue appear brighter than abnormal or cancerous tissue .
Preparation Methods
Mangafodipir trisodium is prepared by combining manganese (II) ions with dipyridoxyl diphosphate in a controlled environment. The process involves dissolving the components in water and adjusting the pH to ensure stability. The solution is then filtered and sterilized for intravenous use .
Chemical Reactions Analysis
Mangafodipir undergoes several types of chemical reactions, including:
Oxidation: The manganese (II) ions can be oxidized to manganese (III) or manganese (IV) under certain conditions.
Reduction: The manganese (II) ions can be reduced back to their original state.
Substitution: The chelating agent can be replaced by other ligands in the presence of competing ions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
Mangafodipir has a wide range of scientific research applications:
Chemistry: It is used as a paramagnetic contrast agent in MRI to study the structure and function of various organs.
Biology: It helps in visualizing biological processes and detecting abnormalities in tissues.
Medicine: It is used in diagnosing liver and pancreatic diseases, as well as in monitoring the effectiveness of treatments.
Mechanism of Action
Mangafodipir works by dissociating into manganese (II) ions and dipyridoxyl diphosphate after intravenous administration. The manganese ions are taken up by hepatocytes, enhancing the contrast in MRI scans. The dipyridoxyl diphosphate is distributed to the extracellular fluid and later eliminated via urine. The compound also exhibits manganese superoxide dismutase mimetic activity, which helps in reducing oxidative stress .
Comparison with Similar Compounds
Mangafodipir is unique compared to other contrast agents due to its dual function as both an MRI contrast agent and a manganese superoxide dismutase mimetic. Similar compounds include:
Calmangafodipir: A stabilized form of mangafodipir with improved therapeutic activity and reduced manganese release.
Gadopentetate dimeglumine: Another MRI contrast agent, but without the superoxide dismutase mimetic activity.
Ferumoxytol: An iron-based MRI contrast agent used for different imaging purposes
Mangafodipir stands out due to its ability to enhance MRI contrast while also providing therapeutic benefits through its antioxidant properties.
Properties
CAS No. |
155319-91-8 |
|---|---|
Molecular Formula |
C22H30MnN4O14P2 |
Molecular Weight |
691.4 g/mol |
IUPAC Name |
[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-2-yl]methyl hydrogen phosphate;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)15(5-17(23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-16-6-18(12-40-42(36,37)38)24-14(2)22(16)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-2 |
InChI Key |
CXFKOLCMCRBYPL-UHFFFAOYSA-L |
SMILES |
CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)O)C)[O-])CC(=O)O)CC(=O)O)COP(=O)(O)O.[Mn+2] |
Canonical SMILES |
CC1=C(C(=CC(=N1)COP(=O)(O)[O-])CN(CCN(CC2=CC(=NC(=C2O)C)COP(=O)(O)[O-])CC(=O)O)CC(=O)O)O.[Mn+2] |
Synonyms |
Mangafodipir |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione](/img/structure/B1146016.png)



![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)





![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)


